molecular formula C9H12ClN3O4 B12064551 2-Chloro-2'-deoxycytidine

2-Chloro-2'-deoxycytidine

Cat. No.: B12064551
M. Wt: 261.66 g/mol
InChI Key: LOZPBORRQPATRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is structurally similar to cytosine, a natural nucleoside, but features a chlorine atom at the 2’ position of the sugar moiety. It is primarily known for its antineoplastic properties, making it a valuable agent in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine typically involves the chlorination of 2’-deoxycytidine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective chlorination at the 2’ position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2’ position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives and reduction to form deoxy derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Various substituted nucleosides depending on the nucleophile used.

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Deoxy derivatives with the chlorine atom replaced by hydrogen.

Scientific Research Applications

1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of other nucleoside analogs.

    Biology: Employed in studies involving DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential as an antineoplastic agent in cancer therapy. It inhibits DNA synthesis, thereby preventing the replication of tumor cells.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical laboratories.

Mechanism of Action

The primary mechanism of action of 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine involves the inhibition of DNA synthesis. The compound is incorporated into the DNA strand during replication, leading to chain termination. This prevents the elongation of the DNA strand and ultimately inhibits cell division. The molecular targets include DNA polymerase and ribonucleotide reductase, which are essential enzymes for DNA synthesis .

Comparison with Similar Compounds

    2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine: This compound also features a chlorine atom at the 2’ position and is used in cancer research.

    2-Chloro-2’-deoxyadenosine: Another nucleoside analog with similar antineoplastic properties.

Uniqueness: 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to selectively inhibit DNA synthesis makes it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C9H12ClN3O4

Molecular Weight

261.66 g/mol

IUPAC Name

4-amino-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)

InChI Key

LOZPBORRQPATRO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.